Cas no 196803-72-2 (4-Chloro-6,8-dimethylquinoline)

4-Chloro-6,8-dimethylquinoline structure
196803-72-2 structure
Product Name:4-Chloro-6,8-dimethylquinoline
CAS No:196803-72-2
MF:C11H10ClN
MW:191.656801700592
MDL:MFCD00087699
CID:117000
PubChem ID:329773493
Update Time:2025-04-18

4-Chloro-6,8-dimethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6,8-dimethylquinoline
    • Quinoline,4-chloro-6,8-dimethyl-
    • 4-Chlor-6,8-dimethyl-chinolin
    • 4-chloro-6,8-dimethyl-quinoline
    • 4-chloro-6,8-dimethylquinoline(SALTDATA: FREE)
    • BB_SC-7815
    • Quinoline,4-chloro-6,8-dimethyl
    • OREYGYAAYFXMIZ-UHFFFAOYSA-N
    • BBL028185
    • STK928588
    • 0140AB
    • AB03219
    • SY003961
    • AB1001819
    • BB 0237788
    • 4-Chloro-6,8-dimethylquinoline, AldrichCPR
    • UX00000035
    • 4-chloro-6,8-dimethylquinolin
    • CCG-321768
    • WHA80372
    • 196803-72-2
    • AC-7095
    • FT-0692459
    • AMY9061
    • 4-Chloro-6 pound not8-dimethylquinoline
    • J-650026
    • Ethyl 2-((2-nitropentan-3-yl)thio)acetate
    • A880068
    • s10234
    • CS-11052
    • SCHEMBL318411
    • AKOS002682675
    • CS-0199018
    • MFCD00087699
    • DTXSID60589063
    • DB-014198
    • DTXCID20539827
    • MDL: MFCD00087699
    • Inchi: 1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3
    • InChI Key: OREYGYAAYFXMIZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C(C)=CC(C)=CC2=1

Computed Properties

  • Exact Mass: 191.05000
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 294.2℃at760mmHg
  • Flash Point: 159.7℃
  • Refractive Index: 1.621
  • PSA: 12.89000
  • LogP: 3.50500
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Chloro-6,8-dimethylquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-6,8-dimethylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-6,8-dimethylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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Apollo Scientific
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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003961-1g
4-Chloro-6,8-dimethylquinoline
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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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4-Chloro-6,8-dimethylquinoline Production Method

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